7-Nitrobenzo[C][1,2,5]Oxadiazole1-Oxide
Description
Historical Context and Structural Elucidation of the Benzofuroxan (B160326) Core
The history of the benzofuroxan core, also known as benzo[c] researchgate.netclockss.orgmdpi.comoxadiazole 1-oxide, is a compelling narrative in the evolution of chemical structure theory. The first synthesis of a related furoxan compound, dibromofuroxan, dates back to 1857 by Kekulé, predating his famous proposal of the benzene (B151609) structure. rsc.org However, Kekulé misidentified the structure. rsc.org The first benzofuroxan derivative, 4,6-dinitrobenzofuroxan, was synthesized in 1899 by Drost. researchgate.net
For nearly a century, the precise structure of the furoxan and benzofuroxan ring system was a subject of considerable debate and controversy among chemists. rsc.org Several incorrect structures were proposed over the years. rsc.org The correct structure was first suggested by Wieland in 1903, though he later reconsidered this proposal. rsc.org It was not until the 1960s that the true structure was definitively confirmed through modern spectroscopic techniques, including NMR spectroscopy and X-ray crystallography. rsc.org
A key feature of the benzofuroxan system is the rapid tautomeric equilibrium between two non-symmetric bicyclic structures (N-1-oxide and N-3-oxide) via an open-chain dinitroso intermediate. nih.gov This isomerization can make the differentiation of isomers challenging and often results in broadened signals in NMR spectra at room temperature. rsc.orgnih.gov
Chemical Significance of the Benzofuroxan Moiety in Heterocyclic Chemistry
The benzofuroxan moiety is a cornerstone in heterocyclic chemistry due to its versatile reactivity and its role as a precursor for a multitude of other heterocyclic systems. nih.govresearchgate.net Its significance stems from several key chemical characteristics:
Superelectrophilic Nature : The condensed furoxan ring acts as a strong electron-withdrawing group, conferring a "superelectrophilic" character to the attached benzene ring. mdpi.comnih.gov This makes the benzofuroxan scaffold highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. mdpi.comlew.ro This reactivity allows for the straightforward introduction of various functional groups onto the carbocyclic ring, making it a valuable platform for synthesizing diverse derivatives. nih.govnih.gov
Precursors to Other Heterocycles : Benzofuroxans are widely used as intermediates for the synthesis of numerous other heterocyclic compounds. nih.gov For instance, they are key precursors in the preparation of biologically active molecules like quinoxaline (B1680401) dioxides, benzimidazoles, and phenazine (B1670421) derivatives through reactions like the Beirut reaction. researchgate.netresearchgate.net
Source of Nitric Oxide (NO) : A significant aspect of benzofuroxan chemistry is the ability of these compounds to act as thiol-dependent nitric oxide (NO) donors under physiological conditions. nih.govnih.gov NO is a critical signaling molecule in many biological processes, and the slow, sustained release of NO from the benzofuroxan scaffold is a key feature driving its exploration in medicinal chemistry. nih.gov
Applications in Materials Science : Beyond medicinal chemistry, benzofuroxan derivatives have found applications as high-energy materials, fluorescent biosensors, and components in polymers and propellants. researchgate.netresearchgate.netchemimpex.com
The synthetic potential of benzofuroxans is vast, enabling the creation of complex molecules with a wide range of pharmacological and material properties. nih.gov
Overview of 7-Nitrobenzo[c]researchgate.netclockss.orgmdpi.comoxadiazole 1-Oxide as a Prominent Derivative in Advanced Chemical Research
7-Nitrobenzo[c] researchgate.netclockss.orgmdpi.comoxadiazole 1-oxide, often referred to by the trivial name nitrobenzofurazan (NBD), is a prominent member of the benzofuroxan family. lew.ro The presence of the nitro group further enhances the electrophilic character of the aromatic ring, making it a highly reactive substrate for chemical modifications. The most common precursor for NBD derivatives is 4-chloro-7-nitrobenzo[c] researchgate.netclockss.orgmdpi.comoxadiazole (NBD-Cl), a highly reactive electrophile. lew.ronih.gov
This compound serves as a critical building block in advanced chemical research, primarily due to its utility in SNAr reactions. It readily reacts with a wide range of nucleophiles, such as amines, thiols, and amino acids, to yield fluorescently labeled derivatives. lew.roresearchgate.net This property has made NBD-Cl and its derivatives invaluable tools in biochemistry and cell biology for labeling and detecting molecules. lew.ro
For example, the reaction of NBD-Cl with various mercapto-derivatives (thiols) proceeds efficiently to form the corresponding thioethers. lew.ro These reactions are typically carried out under mild conditions, highlighting the high reactivity of the NBD scaffold. lew.roresearchgate.net The resulting NBD-sulfides often exhibit interesting photophysical properties, including fluorescence, with emission maxima around 530 nm. lew.ro The fluorescence intensity and quantum yield are often sensitive to the polarity of the solvent. lew.ronih.gov
The table below summarizes the synthesis of several NBD-sulfide derivatives from 4-chloro-7-nitrobenzo[c] researchgate.netclockss.orgmdpi.comoxadiazole, showcasing its role as a key electrophile.
| Nucleophile | Resulting NBD Derivative | Yield (%) |
| 2-pyridinethiol-1-oxide | 4-(1-oxido-2-pyridinylthio)-7-nitrobenzofuroxan | 45-85 |
| 2-pyridinethiol | 4-(2-pyridinylthio)-7-nitrobenzofuroxan | 45-85 |
| 4-pyridinethiol | 4-(4-pyridinylthio)-7-nitrobenzofuroxan | 45-85 |
| N-acetylcysteamine | N-acetyl-S-(7-nitrobenzofuroxan-4-yl)cysteamine | 45-85 |
| N-acetylcysteine | N-acetyl-S-(7-nitrobenzofuroxan-4-yl)cysteine | 45-85 |
Data sourced from multiple syntheses reported in the literature. lew.roresearchgate.net
The research into 7-nitrobenzo[c] researchgate.netclockss.orgmdpi.comoxadiazole 1-oxide and its derivatives continues to be an active area, with applications extending to the development of novel fungicides, anticancer agents, and fluorescent probes for biological imaging. nih.govresearchgate.net Its robust reactivity and useful photophysical properties ensure its continued prominence in synthetic and medicinal chemistry.
Structure
3D Structure
Properties
CAS No. |
3524-07-0 |
|---|---|
Molecular Formula |
C6H3N3O4 |
Molecular Weight |
181.11 g/mol |
IUPAC Name |
4-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium |
InChI |
InChI=1S/C6H3N3O4/c10-8(11)5-3-1-2-4-6(5)9(12)13-7-4/h1-3H |
InChI Key |
VSSMHRXDWQQPOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NO[N+](=C2C(=C1)[N+](=O)[O-])[O-] |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 7 Nitrobenzo C 1 2 3 Oxadiazole1 Oxide and Its Analogues
Core Scaffold Synthesis Approaches for 1,2,5-Oxadiazole N-Oxide Systems
The formation of the fundamental 1,2,5-oxadiazole N-oxide (furoxan) ring is a critical step in the synthesis of more complex structures like 7-nitrobenzo[c] lew.roresearchgate.netruc.dkoxadiazole 1-oxide. Key methodologies for constructing this heterocyclic system often involve intramolecular cyclization reactions, with careful selection of precursors and reaction conditions.
Cyclodehydration Reactions in the Formation of 1,2,5-Oxadiazole N-Oxides
Cyclodehydration reactions are a cornerstone in the synthesis of the 1,2,5-oxadiazole N-oxide core. This approach typically involves the removal of a water molecule from a suitable precursor to facilitate ring closure. A prominent example is the dehydration of dioximes. chemicalbook.com Glyoximes, for instance, can be converted to the parent 1,2,5-oxadiazole through dehydration, a reaction that can be promoted by reagents like succinic anhydride (B1165640) or thionyl chloride. chemicalbook.com
Another relevant cyclodehydration pathway is the dimerization of in situ generated nitrile oxides, which can be formed from aldoximes. nih.govresearchgate.net This method underscores the versatility of dehydration processes in building the furoxan ring system. While the term "cyclodehydration" is a general descriptor, in the context of benzofuroxan (B160326) synthesis from nitro-aromatic precursors, the reactions are more specifically characterized as intramolecular oxidative cyclizations.
Application of Nitro-Compounds as Key Precursors and Building Blocks
Nitro-substituted aromatic compounds are fundamental building blocks for the synthesis of benzofuroxans, including 7-nitrobenzo[c] lew.roresearchgate.netruc.dkoxadiazole 1-oxide. The presence of a nitro group ortho to another suitable functional group on a benzene (B151609) ring provides the necessary components for the intramolecular cyclization to form the fused furoxan ring.
Several established methods utilize nitro compounds for the synthesis of the benzofuroxan scaffold. These include:
Intramolecular cyclization of 1-azido-2-nitrobenzenes: Thermal or photochemical decomposition of an ortho-azidonitrobenzene can trigger the elimination of dinitrogen and subsequent ring closure to yield a benzofuroxan. ruc.dk
Oxidative cyclization of N-hydroxy-2-nitroanilines: The oxidation of N-hydroxy-2-nitroanilines represents another viable route to the benzofuroxan ring system.
Oxidative cyclization of 2-nitroanilines: This method provides a direct pathway to benzofuroxans from readily available 2-nitroanilines.
These synthetic strategies highlight the indispensable role of nitro-aromatic compounds as precursors, where the nitro group is not only a key feature of the final molecule but also an active participant in the ring-forming reaction.
Functionalization and Derivatization Strategies for 7-Nitrobenzo[c]lew.roresearchgate.netruc.dkoxadiazole 1-Oxide
Once the core 7-nitrobenzo[c] lew.roresearchgate.netruc.dkoxadiazole 1-oxide scaffold is in place, further diversification of the molecule can be achieved through various functionalization and derivatization reactions. The electron-deficient nature of the aromatic ring, enhanced by the presence of the nitro group and the furoxan moiety, makes it highly susceptible to certain types of chemical transformations.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a powerful and widely employed strategy for the functionalization of 7-nitrobenzo[c] lew.roresearchgate.netruc.dkoxadiazole 1-oxide and its analogues. The high electrophilicity of the benzofuroxan ring, particularly when substituted with strong electron-withdrawing groups like a nitro group, facilitates the attack of nucleophiles and the displacement of a suitable leaving group, typically a halide. researchgate.net
The reactivity of the substrate in SNAr reactions is significantly influenced by the position of the substituents. For instance, in derivatives like 4-chloro-7-nitrobenzo[c] lew.roresearchgate.netruc.dkoxadiazole 1-oxide, the chlorine atom at the 4-position is highly activated towards nucleophilic displacement due to the strong electron-withdrawing effects of the nitro group at the 7-position and the inherent electronic nature of the benzofuroxan system.
A variety of nitrogen-based nucleophiles readily participate in SNAr reactions with activated benzofuroxan systems. The reaction of 7-chloro-4,6-dinitrobenzofuroxan with 2-aminothiazole (B372263) proceeds smoothly to yield the corresponding 7-amino-substituted product. mdpi.com This demonstrates the feasibility of forming carbon-nitrogen bonds with amine nucleophiles.
Similarly, amino acids can be utilized as nucleophiles. For example, the alkylation of sarcosine (B1681465) (N-methylglycine) with 4-chloro-7-nitrobenzofurazan (B127121) (the deoxygenated analogue of the target compound) proceeds via an SNAr mechanism, showcasing that the amino acid nitrogen can act as the nucleophilic center. nih.gov
The azide (B81097) anion is another effective nitrogen nucleophile. The reaction of polyfluorosubstituted nitrobenzenes with sodium azide leads to the displacement of fluoride (B91410) ions via an SNAr-type mechanism, with substitution occurring preferentially at the ortho and para positions relative to the nitro group. ruc.dk This principle can be extended to halogenated nitrobenzofuroxans for the introduction of azido (B1232118) groups.
A representative example of SNAr with a nitrogen-based nucleophile is the reaction of 7-chloro-4,6-dinitrobenzofuroxan with 2-aminothiazole:
| Electrophile | Nucleophile | Product | Yield |
| 7-chloro-4,6-dinitrobenzofuroxan | 2-aminothiazole | 4,6-dinitro-7-(thiazol-2-ylamino)benzo[c] lew.roresearchgate.netruc.dkoxadiazole 1-oxide | 45% |
Data sourced from Micheletti, G., Telese, D., & Boga, C. (2020). mdpi.com
Sulfur-based nucleophiles, particularly thiols and their corresponding thiolates, are highly effective in SNAr reactions with electron-deficient aromatic systems like 7-nitrobenzo[c] lew.roresearchgate.netruc.dkoxadiazole 1-oxide derivatives. The soft nature of the sulfur atom makes it a potent nucleophile for attacking the electron-poor carbon centers of the benzofuroxan ring.
A systematic study of the SNAr reaction between 4-chloro-7-nitrobenzo[c] lew.roresearchgate.netruc.dkoxadiazole and various mercaptoderivatives has demonstrated the broad applicability of this reaction. lew.roresearchgate.net Thioethers are formed in good yields under mild conditions, often in the presence of a weak base like sodium hydrogen carbonate to generate the more nucleophilic thiolate in situ. lew.roresearchgate.net
The following table summarizes the SNAr reactions of 4-chloro-7-nitrobenzo[c] lew.roresearchgate.netruc.dkoxadiazole with a range of sulfur-based nucleophiles:
| Nucleophile | Product | Yield |
| 2-pyridinethiol-1-oxide | 4-(1-oxido-2-pyridinylthio)-7-nitrobenzo[c] lew.roresearchgate.netruc.dkoxadiazole | 45-85% |
| 2-pyridinethiol | 4-(2-pyridinylthio)-7-nitrobenzo[c] lew.roresearchgate.netruc.dkoxadiazole | 45-85% |
| 4-pyridinethiol | 4-(4-pyridinylthio)-7-nitrobenzo[c] lew.roresearchgate.netruc.dkoxadiazole | 45-85% |
| N-acetylcysteamine | N-[2-(7-nitrobenzo[c] lew.roresearchgate.netruc.dkoxadiazol-4-ylthio)ethyl]acetamide | 45-85% |
| N-acetylcysteine | N-acetyl-S-(7-nitrobenzo[c] lew.roresearchgate.netruc.dkoxadiazol-4-yl)cysteine | 45-85% |
Data sourced from Bem, M., et al. (2018). lew.roresearchgate.net
These examples underscore the utility of SNAr reactions as a primary tool for the derivatization of the 7-nitrobenzo[c] lew.roresearchgate.netruc.dkoxadiazole 1-oxide scaffold, enabling the introduction of a wide array of functional groups and the synthesis of novel compounds for further investigation.
Strategies for Introducing Oxygen- and Carbon-Based Nucleophiles
The 7-nitrobenzo[c] chinesechemsoc.orgchinesechemsoc.orgresearchgate.netoxadiazole framework, often referred to as 7-nitrobenzofuroxan, is highly activated towards nucleophilic aromatic substitution (SNAr). This reactivity allows for the direct introduction of oxygen- and carbon-based nucleophiles, typically by displacing a suitable leaving group, such as a halogen, at a position activated by the electron-withdrawing nitro and furoxan groups.
Research has demonstrated that the nitro-substituted 1,2,5-oxadiazole ring is susceptible to displacement by various nucleophiles. thieme-connect.de For instance, alkoxy- and aryloxy-1,2,5-oxadiazoles can be prepared by treating mononitro-1,2,5-oxadiazoles with the corresponding alkoxides and phenoxides. thieme-connect.de Similarly, carbon-based nucleophiles derived from active methylene (B1212753) compounds have been successfully employed to forge new carbon-carbon bonds on this heterocyclic system. thieme-connect.de A common precursor for these reactions is 4-chloro-7-nitrobenzo[c] chinesechemsoc.orgchinesechemsoc.orgresearchgate.netoxadiazole, where the chlorine atom is readily substituted.
| Nucleophile Type | Reagent Example | Product Type | Reference |
| Oxygen-based | Sodium Methoxide (NaOMe) | 4-Methoxy-7-nitrobenzofuroxan | thieme-connect.de |
| Oxygen-based | Sodium Phenoxide (NaOPh) | 4-Phenoxy-7-nitrobenzofuroxan | thieme-connect.de |
| Carbon-based | Diethyl malonate anion | 4-(dicarboethoxymethyl)-7-nitrobenzofuroxan | thieme-connect.de |
Transition-Metal-Catalyzed Transformations
Transition-metal catalysis offers powerful and versatile tools for the functionalization of heterocyclic compounds, including N-oxide derivatives. These methods enable the formation of carbon-carbon and carbon-heteroatom bonds with high selectivity and efficiency.
Palladium-Catalyzed C-H Arylation Reactions Directed by N-Oxide Coordination
The N-oxide moiety within the benzofuroxan system can act as an effective directing group in palladium-catalyzed C-H activation and functionalization reactions. This strategy allows for the selective introduction of aryl groups at positions adjacent to the N-oxide, which might otherwise be difficult to functionalize. researchgate.netacs.orgnih.govlookchem.com In this approach, the oxygen atom of the N-oxide coordinates to the palladium catalyst, bringing it into close proximity to a specific C-H bond and facilitating its cleavage and subsequent coupling with an aryl partner. acs.orgacs.org
Studies on related heterocyclic N-oxides, such as those of pyridine (B92270) and quinoline (B57606), have established protocols for direct cross-coupling with unactivated arenes. researchgate.netacs.org These reactions are typically performed in the presence of a palladium catalyst like Pd(OAc)₂, often with a silver-based oxidant such as Ag₂CO₃. researchgate.netacs.orglookchem.com The directing effect of the N-oxide group provides high regioselectivity for ortho-arylation. researchgate.netacs.org For example, quinoline N-oxide can be selectively arylated at the C8 position, proximal to the N-oxide, a selectivity that is unusual in other palladium-catalyzed C-H functionalizations of quinolines. acs.org
Table 2: Representative Conditions for N-Oxide Directed C-H Arylation
| N-Oxide Substrate | Aryl Source | Catalyst | Oxidant | Temperature (°C) | Product | Reference |
|---|---|---|---|---|---|---|
| Pyridine N-oxide | Benzene | Pd(OAc)₂ | Ag₂CO₃ | 130 | 2-Phenylpyridine N-oxide | acs.orglookchem.com |
| Quinoline N-oxide | Iodobenzene | Pd(OAc)₂ | - | - | 8-Phenylquinoline N-oxide | acs.org |
Other Metal-Catalyzed Coupling Reactions
Beyond C-H activation, a variety of other metal-catalyzed cross-coupling reactions are instrumental in modifying the 7-nitrobenzo[c] chinesechemsoc.orgchinesechemsoc.orgresearchgate.netoxadiazole 1-oxide scaffold. These reactions typically involve the coupling of a halogenated or otherwise pre-functionalized benzofuroxan derivative with a suitable coupling partner.
Commonly employed reactions include:
Suzuki-Miyaura Coupling: Palladium-catalyzed reaction of a halo-benzofuroxan with a boronic acid or ester to form a C-C bond.
Sonogashira Coupling: Palladium- and copper-catalyzed coupling of a halo-benzofuroxan with a terminal alkyne, creating an alkynyl-substituted product. mdpi.com This is a foundational method for C(sp²)-C(sp) bond formation. researchgate.net
Heck Reaction: Palladium-catalyzed reaction between a halo-benzofuroxan and an alkene. mdpi.com
Buchwald-Hartwig Amination: Palladium-catalyzed formation of C-N bonds by coupling a halo-benzofuroxan with an amine. nih.gov
Ullmann Condensation: Copper-catalyzed reaction, often used for forming C-O or C-N bonds, particularly with diaryl ethers. nih.gov
These established methodologies provide reliable pathways to a wide range of substituted benzofuroxan derivatives, enabling the systematic modification of their electronic and steric properties.
Cyclization Reactions and Annulation Pathways Involving Nitroalkenes and Other Electrophiles
The construction of the core benzofuroxan ring system can be achieved through cyclization and annulation strategies, with nitroalkenes serving as versatile building blocks. chim.itresearchgate.netrsc.org Due to their electron-deficient nature, nitroalkenes are excellent Michael acceptors and participants in various cycloaddition reactions. chim.itsci-rad.com
One prominent pathway is the [3+2]-annulation reaction, where a three-atom component reacts with the two-carbon unit of the nitroalkene to form a five-membered ring. chim.itresearchgate.net The nitro group can act as both an activating group and a leaving group, facilitating the subsequent aromatization to the final heterocyclic product. chim.itresearchgate.net These reactions can proceed through different mechanisms, including concerted 1,3-dipolar cycloadditions or stepwise Michael Initiated Ring Closure (MIRC) processes. researchgate.net While direct synthesis of the 7-nitrobenzofuroxan ring from simple nitroalkenes is complex, related nitrogen-containing five-membered heterocycles are readily accessible through these pathways, highlighting the utility of nitroalkenes in heterocyclic synthesis. chim.itrsc.orgresearchgate.net For instance, reactions of nitroalkenes with azomethine ylides can produce pyrrolidines, which can be precursors to aromatic pyrroles. chim.it
Skeletal Editing and Atom Swap Methodologies on N-Oxide Frameworks
Skeletal editing has recently emerged as a powerful strategy for the profound structural modification of molecules, allowing for the direct alteration of the core framework rather than peripheral functionalization. chinesechemsoc.orgrsc.org This approach includes single-atom insertion, deletion, or swapping, enabling the conversion of one heterocyclic system into another. chinesechemsoc.orgrsc.orgtechnologynetworks.com
For N-oxide frameworks, nitrogen-to-carbon atom swap methodologies have been developed. chinesechemsoc.orgchinesechemsoc.orgchemrxiv.org In one strategy, pyridine and quinoline N-oxides react with a sulfoxide (B87167) under basic conditions to achieve a precise swap of the N-O motif for a C-H motif, effectively converting the azaarene N-oxide into a benzene derivative. chinesechemsoc.orgchinesechemsoc.org This transformation proceeds through dearomatization and subsequent rearomatization steps, where the N-O unit is ultimately expelled as a nitrite (B80452) ion (NO₂⁻). chinesechemsoc.orgchinesechemsoc.org Such atom-level surgery provides an innovative route to novel analogues that would be challenging to access through traditional synthesis. rsc.orgnih.gov These methods represent a paradigm shift in molecular design, allowing for late-stage diversification of core structures. technologynetworks.comnih.gov
Green Chemistry Principles in the Synthesis of 7-Nitrobenzo[c]chinesechemsoc.orgchinesechemsoc.orgresearchgate.netOxadiazole1-Oxide Derivatives
The application of green chemistry principles to the synthesis of oxadiazole derivatives aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. nih.govresearchgate.net Several eco-friendly techniques have been successfully applied to the synthesis of related heterocyclic compounds.
Key green synthetic approaches include:
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times, increase product yields, and minimize the formation of byproducts compared to conventional heating methods. nih.gov This technique has been used for the heterocyclization steps in oxadiazole synthesis. nih.gov
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or ethanol (B145695), is a core principle of green chemistry. google.com One-pot syntheses of oxadiazole derivatives have been developed using water as the solvent. google.com
Solvent-Free Reactions: Techniques like grinding or milling reactants together, sometimes with a solid-supported catalyst, can enable reactions to proceed in the absence of any solvent, drastically reducing waste. rdd.edu.iq
Catalysis: The use of catalysts, including solid-supported catalysts that can be easily recovered and reused, improves atom economy and reduces the need for stoichiometric reagents. researchgate.net
These methodologies contribute to making the synthesis of 7-nitrobenzo[c] chinesechemsoc.orgchinesechemsoc.orgresearchgate.netoxadiazole 1-oxide and its derivatives more sustainable and environmentally responsible. google.com
Enzymatic Nitration and Biocatalytic Routes
The introduction of a nitro group onto an aromatic ring is a critical transformation in the synthesis of compounds like 7-Nitrobenzo[c] mdpi.comnih.govdigitellinc.comoxadiazole 1-oxide. Traditional chemical nitration methods often require harsh conditions, such as the use of strong acids, which pose significant environmental and safety challenges. nih.gov Biocatalysis has emerged as a promising green alternative, offering high selectivity under mild reaction conditions. acs.org
Nature has evolved several enzymatic strategies for the nitration of aromatic compounds. nih.gov One of the most studied classes of enzymes for this purpose is the cytochrome P450 family. nih.govnih.govacs.org For instance, the bacterial cytochrome P450 enzyme TxtE, found in the biosynthetic pathway of the phytotoxin thaxtomin, catalyzes the direct nitration of the indole (B1671886) ring of L-tryptophan. nih.govucf.edu This reaction uniquely utilizes nitric oxide (NO) and molecular oxygen (O₂) as co-substrates, proceeding through a proposed ferric-peroxynitrite intermediate. nih.govnih.govkcl.ac.uk Researchers have engineered self-sufficient P450 TxtE biocatalysts to improve efficiency and expand the substrate scope, demonstrating the potential for producing nitroaromatic compounds in an environmentally friendly manner. nih.gov
Another class of enzymes, peroxidases, has also been investigated for nitration reactions. Horseradish peroxidase (HRP), for example, can catalyze the oxidative nitration of electron-rich aromatic compounds, such as lignin (B12514952) derivatives, in the presence of hydrogen peroxide (H₂O₂) and a nitrite source (NaNO₂). digitellinc.com While not a direct nitration, enzymatic oxidative coupling has been used to synthesize related benzofuran (B130515) structures. nih.gov
Despite these advancements in the biocatalytic nitration of various aromatic substrates, the direct application of these enzymatic methods for the specific synthesis of 7-Nitrobenzo[c] mdpi.comnih.govdigitellinc.comoxadiazole 1-oxide or other benzofuroxans is not yet extensively documented in scientific literature. The development of specific enzymes capable of recognizing and nitrating the benzofuroxan scaffold represents a future frontier in the green synthesis of this class of compounds. The existing research on enzymes like TxtE provides a foundation for future enzyme engineering and directed evolution efforts toward this goal. nih.govacs.org
Solvent-Free and Environmentally Benign Reaction Conditions
In alignment with the principles of green chemistry, significant efforts have been made to develop synthetic protocols for furoxans and related heterocycles that minimize waste and avoid hazardous solvents. mdpi.comnih.gov These strategies include solvent-free reactions, the use of greener solvents, and energy-efficient techniques like microwave irradiation. mdpi.comnih.gov
While traditional methods for synthesizing benzofuroxans often involve the oxidation of o-nitroanilines or the thermolysis of o-nitrophenyl azides, which can be hazardous, modern approaches seek safer and more sustainable alternatives. researchgate.net Research into the synthesis of furoxan analogues has demonstrated the feasibility of environmentally friendly conditions. For example, a one-pot, solvent-free, and high-yield (98.5%) synthesis of diethyl furoxan dicarboxylate has been developed from economical starting materials, avoiding the need for organic solvents or heavy metals. acs.org This highlights the potential for developing similar solvent-free methodologies for benzofuroxan derivatives.
In the context of synthesizing analogues of 7-Nitrobenzo[c] mdpi.comnih.govdigitellinc.comoxadiazole 1-oxide, greener solvents have been successfully employed. The synthesis of various 4-thioether derivatives of 7-nitrobenzo[c] mdpi.comnih.govdigitellinc.comoxadiazole has been achieved through a nucleophilic aromatic substitution reaction (SNAr) using ethanol or acetone (B3395972) as solvents. lew.ro These solvents are considered more environmentally benign than many traditional chlorinated or aprotic polar solvents. The reactions, which proceed with yields ranging from 45% to 85%, demonstrate a step towards more sustainable production of these analogues. lew.ro
Interactive Data Table: Synthesis of 4-Thioether Derivatives of 7-Nitrobenzo[c] mdpi.comnih.govdigitellinc.comoxadiazole
The following table summarizes the reaction conditions for the synthesis of several analogues via nucleophilic aromatic substitution on 4-chloro-7-nitrobenzo[c] mdpi.comnih.govdigitellinc.comoxadiazole 1-oxide. lew.ro
| Compound | Nucleophile | Solvent | Base | Yield (%) |
| 3a | 2-Pyridinethiol-1-oxide | Acetone | None | 45-85 |
| 3b | 2-Pyridinethiol | Ethanol | NaHCO₃ | 45-85 |
| 3c | 4-Pyridinethiol | Ethanol | NaHCO₃ | 45-85 |
| 3d | N-Acetylcysteamine | Ethanol | NaHCO₃ | 45-85 |
| 3e | N-Acetylcysteine | Ethanol | NaHCO₃ | 45-85 |
Mechanistic Investigations of Chemical Transformations Involving 7 Nitrobenzo C 1 2 3 Oxadiazole1 Oxide
Elucidation of Reaction Pathways and Identification of Intermediates in SNAr Processes
The electron-deficient aromatic ring of 7-nitrobenzo[c] researchgate.netnih.govoxadiazole-1-oxide and its derivatives is highly susceptible to nucleophilic aromatic substitution (SNAr). These reactions are fundamental to the synthesis of a wide array of functionalized benzofuroxans. researchgate.netmdpi.com Mechanistic studies have focused on elucidating the reaction pathways and identifying the transient species that govern the outcomes of these transformations.
A common pathway for SNAr reactions involves the initial attack of a nucleophile on an electron-poor carbon atom of the aromatic ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer or σ-complex. nih.gov The stability of this intermediate is crucial for the reaction to proceed. For instance, in the reaction between 7-chloro-4,6-dinitrobenzofuroxan and 2-aminothiazole (B372263) derivatives, a Meisenheimer intermediate was successfully isolated. nih.gov Similarly, the interaction of 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX) with glutathione results in the formation of a σ-complex at the C-4 position of the benzoxadiazole ring, which is a key step in its mechanism as a suicide inhibitor for glutathione S-transferases. nih.gov
The subsequent step in the SNAr mechanism is the departure of the leaving group, which re-establishes the aromaticity of the ring and yields the final substitution product. The nature of the nucleophile, the leaving group, the solvent, and the temperature can all influence the reaction rate and the relative ratio of any isomeric products formed. nih.gov
| Electrophile | Nucleophile | Key Mechanistic Feature | Reference |
|---|---|---|---|
| 7-chloro-4,6-dinitrobenzofuroxan | 2-aminothiazole | Formation of a stable substitution product. | mdpi.com |
| 7-chloro-4,6-dinitrobenzofuroxan | 2-morpholinylthiazole | Isolation of a Meisenheimer intermediate. | nih.gov |
| 4-chloro-7-nitrobenzo[c] researchgate.netnih.govoxadiazole | Mercaptoderivatives (e.g., 2-pyridinethiol) | Synthesis of corresponding thioethers. | researchgate.net |
| 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol | Glutathione | Formation of a stabilized σ-complex in the active site of GST enzymes. | nih.gov |
Reduction Mechanisms and Redox Cycling of the N-Oxide Functionality
The N-oxide group in the benzofuroxan system is a key redox-active center. Its reduction is central to the biological activity of many of its derivatives, particularly as antichagasic agents. eurekaselect.com Electrochemical studies, such as cyclic voltammetry, have been instrumental in probing the bio-reduction processes of these compounds. eurekaselect.com These investigations show that the antitrypanosomal activity of benzo[1,2-c]1,2,5-oxadiazole N-oxide derivatives is associated with the facile monoelectronation of the N-oxide moiety. nih.gov This initial reduction step is often the gateway to a cascade of further redox reactions that can generate cytotoxic species within the target organism. Preliminary studies suggest that these compounds may interfere with the mitochondrial electron transport chain, thereby inhibiting parasite respiration. nih.gov
The reduction of the N-oxide functionality typically proceeds via single-electron transfer (SET) pathways. The acceptance of an electron by the benzofuroxan ring system leads to the formation of a radical anion. The stability of this radical species is enhanced by the electron-deficient nature of the 7-nitrobenzo[c] researchgate.netnih.govoxadiazole structure.
Electron spin resonance (ESR) spectroscopy has been employed to detect and characterize these paramagnetic radical intermediates. eurekaselect.comnih.gov The formation of these radical anions is a critical event, as they can participate in redox cycling. In an aerobic environment, the radical anion can transfer its electron to molecular oxygen to generate a superoxide radical anion (O₂⁻), regenerating the parent benzofuroxan compound. This futile cycle can lead to the accumulation of reactive oxygen species (ROS), inducing oxidative stress, which is a proposed mechanism for their biological activity.
Intramolecular Rearrangements and Tautomerism Studies (e.g., N-1-oxide/N-3-oxide Interconversion)
Benzofuroxan derivatives are known to undergo fascinating intramolecular rearrangements. A prominent example is the tautomeric equilibrium between the N-1-oxide and N-3-oxide forms. researchgate.netnih.gov This interconversion is a rapid process at room temperature and is believed to proceed through a transient 1,2-dinitrosoarene intermediate formed by the opening of the furoxan ring. nih.govnih.gov The existence of this highly elusive dinitroso species has been supported by kinetic studies, theoretical calculations, and spectroscopic evidence from photolysis experiments in argon matrices at low temperatures. nih.gov
This N-1/N-3-oxide tautomerism can complicate the structural assignment of asymmetrically substituted benzofuroxans, as a mixture of isomers may coexist in solution. researchgate.netnih.gov The position of the equilibrium can be influenced by the nature and position of substituents on the benzene (B151609) ring. Computational studies have shown that for certain derivatives, the N-1-oxide tautomer is energetically more favorable than the N-3-oxide form. researchgate.net
This tautomerism can also compete with other rearrangements, such as the Boulton-Katritzky rearrangement, which is another characteristic reaction of substituted benzofuroxans. nih.gov The specific reaction pathway that predominates often depends on the substitution pattern of the molecule. nih.gov
Mechanistic Aspects of C-H Activation Processes Guided by N-Oxide Groups
The functionalization of inert C-H bonds is a major goal in modern synthetic chemistry. One powerful strategy involves the use of directing groups that position a metal catalyst in proximity to a specific C-H bond. N-oxide functionalities have emerged as effective directing groups in transition metal-catalyzed C-H activation reactions. rsc.org This approach, often termed chelation-assisted C-H functionalization, relies on the N-oxide oxygen atom to coordinate to the metal center, forming a metallacyclic intermediate that facilitates the cleavage of a nearby C-H bond.
While specific examples detailing the use of the N-oxide group in 7-nitrobenzo[c] researchgate.netnih.govoxadiazole-1-oxide as a directing group are not extensively documented, the general mechanism is well-established. The N-oxide can act as a traceless directing group, meaning it can be removed in the course of the reaction or in a subsequent step, which enhances the synthetic utility of this strategy. rsc.org This capability allows for the regioselective introduction of new functional groups at positions that would be difficult to access through classical electrophilic aromatic substitution.
Role of the Nitro Group in Activating Substrates and as a Leaving Group in Chemical Reactions
The nitro group (–NO₂) at the 7-position plays a profound and dual role in the chemistry of benzo[c] researchgate.netnih.govoxadiazole-1-oxide.
Firstly, as a powerful electron-withdrawing group, it significantly activates the aromatic ring toward nucleophilic attack. This activation is crucial for the facility of the SNAr reactions discussed previously. By reducing the electron density of the benzene ring, the nitro group stabilizes the negatively charged Meisenheimer complex intermediate, thereby lowering the activation energy of the substitution reaction. nih.govmdpi.com The activating effect is additive, as seen in dinitro-substituted derivatives like 7-chloro-4,6-dinitrobenzofuroxan, which are exceptionally reactive electrophiles. nih.gov
Secondly, the nitro group itself can function as a leaving group in certain nucleophilic aromatic substitution reactions, a phenomenon known as ipso-substitution. While less common than halide displacement, the departure of a nitrite (B80452) anion (NO₂⁻) is a known process, particularly when the aromatic system is highly activated and a potent nucleophile is used. This reactivity has been demonstrated in related heterocyclic systems like 5-nitroisoxazoles, providing a pathway to polysubstituted derivatives. researchgate.net Furthermore, the nitro group can participate directly in more complex cascade rearrangements, highlighting its role in enabling novel synthetic transformations. organic-chemistry.org
Structural Characterization and Advanced Spectroscopic Analysis of 7 Nitrobenzo C 1 2 3 Oxadiazole1 Oxide and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of various nuclei such as ¹H, ¹³C, and ¹⁵N, and the application of multi-dimensional experiments, a complete structural assignment for 7-Nitrobenzo[c] mdpi.comfrontiersin.orgceon.rsoxadiazole-1-oxide and its derivatives can be achieved. ipb.pt
High-Resolution ¹H and ¹³C NMR Analysis
High-resolution ¹H and ¹³C NMR spectra provide fundamental information regarding the chemical environment of hydrogen and carbon atoms within a molecule. For the 7-nitrobenzo[c] mdpi.comfrontiersin.orgceon.rsoxadiazole skeleton, the aromatic protons typically appear as distinct doublets due to ortho-coupling. In derivatives of this structure, the chemical shifts are influenced by the nature of the substituent at the 4-position.
For instance, in N,N'-Bis(7-nitrobenz[c] mdpi.comfrontiersin.orgceon.rsoxadiazol-4-yl)cystamine, the two hydrogen atoms of the NBD (nitrobenzoxadiazole) moiety are observed as doublets at 8.46 ppm and 6.42 ppm in DMSO-d₆. mdpi.com Similarly, for 2-((7-Nitro-benzo[c][1.2.5]oxadiazol-4-yl)thio)pyridine-1-oxide, the protons on the benzoxadiazole ring (H-6 and H-5) appear as doublets at 8.70 ppm and 8.05 ppm, respectively, with a coupling constant of 7.4 Hz. researchgate.net
The ¹³C NMR spectra are equally informative, revealing the chemical shifts of all carbon atoms, including quaternary carbons which are not observable in ¹H NMR. The structure of various thioether derivatives of 4-chloro-7-nitrobenzo[c] mdpi.comfrontiersin.orgceon.rs-oxadiazole has been confirmed using both ¹H and ¹³C NMR spectroscopy. researchgate.netlew.ro These analyses confirm the successful substitution at the C-4 position and provide a complete carbon framework of the molecules. lew.ro
¹H and ¹³C NMR Data for a Representative Analogue: 2-((7-Nitro-benzo[c][1.2.5]oxadiazol-4-yl)thio)pyridine-1-oxide researchgate.net
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| H-5 | 8.05 (d) | 136.63 |
| H-6 | 8.70 (d) | 131.88 |
| C-3a | - | 150.73 |
| C-4 | - | 143.47 |
| C-7 | - | 136.98 |
Spectra recorded in DMSO-d₆. Chemical shifts are reported in ppm.
Application of ¹⁵N NMR and Two-Dimensional NMR Techniques
Given the nitrogen-rich nature of the benzofuroxan (B160326) ring system, ¹⁵N NMR spectroscopy offers direct insight into the chemical environment of the nitrogen atoms. However, due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, advanced techniques are often required. ipb.pt Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for unambiguous assignments. ceon.rsnih.gov
An HSQC experiment correlates proton signals with the signals of directly attached heteronuclei (like ¹³C or ¹⁵N), allowing for the definitive assignment of protonated carbons and nitrogens. nih.gov Conversely, an HMBC experiment reveals correlations between protons and carbons (or other heteronuclei) over two or three bonds. ceon.rsipb.pt This technique is particularly powerful for identifying quaternary carbons and for piecing together different fragments of a molecule by observing long-range couplings. For complex heterocyclic systems, the combination of these 2D techniques allows for a complete and reliable assignment of all ¹H, ¹³C, and ¹⁵N signals. ipb.ptscielo.br
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a vital analytical tool used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. lew.ro
High-Resolution Mass Spectrometry (HRMS-ESI)
High-Resolution Mass Spectrometry (HRMS), typically coupled with a soft ionization technique like Electrospray Ionization (ESI), provides highly accurate mass measurements of the molecular ion. rsc.orgnih.gov This accuracy allows for the determination of the elemental composition of a compound, serving as a powerful confirmation of its molecular formula. rsc.org For novel benzo[c] mdpi.comfrontiersin.orgceon.rsoxadiazole derivatives, HRMS-ESI is routinely used to confirm the calculated exact mass. rsc.org The technique is sensitive enough to distinguish between compounds with the same nominal mass but different elemental compositions. slu.se The data is typically reported as a found m/z value for the protonated molecule [M+H]⁺, which is then compared to the calculated value. rsc.org
Analysis of Characteristic Fragmentation Pathways
The fragmentation pattern of a molecule in a mass spectrometer provides a fingerprint that is characteristic of its structure. For 1,2,5-oxadiazole N-oxide (furoxan) derivatives, specific fragmentation pathways have been identified. scielo.brresearchgate.net A key fragmentation process involves the N-oxide moiety. scielo.br Studies on deuterated analogues have revealed the loss of a hydroxyl radical (OH•), a process that involves the oxygen atom of the N-oxide and a hydrogen atom from a side chain via rearrangement. scielo.brresearchgate.net
Other expected fragmentation pathways for 7-Nitrobenzo[c] mdpi.comfrontiersin.orgceon.rsoxadiazole-1-oxide would include:
Loss of NO₂: A common fragmentation for nitroaromatic compounds.
Loss of O: Cleavage of the exocyclic N-O bond from the N-oxide.
Ring Cleavage: The furoxan ring can undergo cleavage to produce nitrile and nitrile oxide fragments, a process also observed in thermal fragmentation studies. researchgate.netumich.edu
The analysis of these characteristic fragments helps to confirm the presence of the key structural motifs within the molecule. researchgate.net
Vibrational Spectroscopy (IR) for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The structure of various 7-nitrobenzo[c] mdpi.comfrontiersin.orgceon.rsoxadiazole derivatives has been confirmed using IR spectroscopy. researchgate.netlew.ro
For 7-Nitrobenzo[c] mdpi.comfrontiersin.orgceon.rsoxadiazole-1-oxide, the IR spectrum is expected to show characteristic absorption bands for the nitro group, the aromatic ring, and the oxadiazole N-oxide system.
Characteristic IR Absorption Frequencies for 7-Nitrobenzo[c] mdpi.comfrontiersin.orgceon.rsoxadiazole-1-oxide and its Analogues
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Nitro (NO₂) | Asymmetric Stretch | ~1550 - 1500 |
| Nitro (NO₂) | Symmetric Stretch | ~1395 - 1300 |
| Aromatic C=C | Stretch | ~1610 - 1580 |
| C=N (Oxadiazole) | Stretch | ~1650 - 1590 |
| N-O (N-Oxide) | Stretch | ~1300 - 1200 |
These characteristic frequencies provide clear evidence for the presence of the key functional components of the target molecule.
X-ray Diffraction Analysis for Solid-State Structural Elucidation
Determination of Molecular Conformation and Crystal Packing
The molecular conformation of benzofuroxan derivatives is of considerable interest due to the fusion of the benzene (B151609) and furoxan rings. X-ray diffraction studies on analogues like the σ-complex of 4,6-dinitrobenzofuroxan reveal key structural parameters. rsc.orgrsc.org In this complex, the geometry around the carbon atom where the nucleophile attaches is tetrahedral (sp³ hybridized), with bond angles averaging 109.6°. rsc.org This indicates a significant deviation from the planarity of the original aromatic system at the point of substitution.
Below is a representative table of crystallographic data for an analogue of the title compound, which illustrates the typical precision of X-ray diffraction results.
| Parameter | Value |
| Compound | σ-complex of 4,6-dinitrobenzofuroxan |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.123(3) |
| b (Å) | 10.891(2) |
| c (Å) | 18.156(4) |
| β (°) | 109.91(2) |
| Volume (ų) | 2625.1 |
| Z | 4 |
Note: The data presented in this table is for a closely related analogue and is intended to be illustrative of the type of information obtained from X-ray diffraction studies. rsc.org
Insights into Non-Planar Aromatic Systems
The benzofuroxan ring system presents an intriguing case of a non-planar aromatic-like structure. The fusion of the oxadiazole N-oxide ring with the benzene ring introduces strain and electronic effects that can lead to deviations from planarity. While aromatic systems are typically planar to allow for maximum p-orbital overlap, significant out-of-plane distortions can occur in fused ring systems. bath.ac.uk
Electrochemical Behavior and Redox Chemistry of 7 Nitrobenzo C 1 2 3 Oxadiazole1 Oxide
Voltammetric Studies (e.g., Cyclic Voltammetry, Linear Sweep Voltammetry)
Voltammetric techniques are instrumental in elucidating the reductive pathways of 7-Nitrobenzo[c] researchgate.netnih.govacs.orgoxadiazole 1-oxide. Studies on analogous benzofuroxan (B160326) derivatives, typically conducted in aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), reveal a characteristic voltammetric behavior featuring two well-defined reduction waves. rsc.org
The first of these waves is generally a quasi-reversible, one-electron process. The quasi-reversible nature is indicated by the ratio of the anodic peak current to the cathodic peak current (ipa/ipc), which tends to increase with an increasing scan rate. rsc.org This behavior suggests that the initially formed radical anion undergoes a subsequent chemical reaction. The second wave, occurring at a more negative potential, is typically irreversible and corresponds to further reduction of the molecule.
Characterization of Electron Transfer Processes and Reduction Potentials
The electron transfer processes of 7-Nitrobenzo[c] researchgate.netnih.govacs.orgoxadiazole 1-oxide are centered on the acceptance of electrons by the electron-deficient aromatic system. The first reduction potential, associated with the formation of the radical anion, is a key parameter in understanding its redox chemistry. For a series of benzofuroxan derivatives, this first reduction wave has been identified as a quasi-reversible process. rsc.org
The stability of the generated radical species can be assessed by varying the electrochemical conditions, such as the scan rate. An increase in the ipa/ipc ratio with a faster scan rate points to a reversible chemical reaction following the initial reversible charge transfer. rsc.org
The table below presents electrochemical data for related para-substituted nitrobenzofurazans, illustrating how substituents can modulate the reduction potentials and electrochemical energy gaps.
| Compound | Ered (V) | Eox (V) | Electrochemical Energy Gap (eV) |
|---|---|---|---|
| NBD-Cl | -1.44 | 1.90 | 3.34 |
| NBD-OCH3 | -1.63 | 1.37 | 3.00 |
| NBD-OC6H5 | -1.61 | 1.40 | 3.01 |
Data sourced from a study on para-substituted nitrobenzofurazans. acs.org Note: These are not the values for 7-Nitrobenzo[c] researchgate.netnih.govacs.orgoxadiazole 1-oxide but for related compounds.
Electron Spin Resonance (ESR) Spectroscopy for Radical Species Detection and Characterization
Electron Spin Resonance (ESR) spectroscopy is a powerful technique for the detection and characterization of the radical anion species generated during the electrochemical reduction of 7-Nitrobenzo[c] researchgate.netnih.govacs.orgoxadiazole 1-oxide. The facile electroreduction of the N-oxide moiety in benzofuroxan systems leads to the formation of these radical species, which can be studied using ESR. rsc.org
The ESR spectrum of the radical anion provides information about the interaction of the unpaired electron with magnetic nuclei in the molecule, primarily nitrogen and hydrogen atoms. This interaction, known as hyperfine coupling, results in the splitting of the ESR signal into multiple lines. The pattern and spacing of these lines are characteristic of the radical's structure and the distribution of the unpaired electron.
For a halogenated benzofuroxan derivative, the ESR spectrum of its radical has been analyzed and simulated, revealing hyperfine coupling to the oxadiazole nitrogen atoms and the benzo hydrogen atoms. rsc.org
Analysis of Spin Electron Density Delocalization and Hyperfine Patterns
The hyperfine coupling constants (hfccs) obtained from the ESR spectrum are crucial for mapping the spin density distribution within the radical anion. The magnitude of the hfcc for a particular nucleus is proportional to the spin density at that nucleus. Therefore, by analyzing the hyperfine pattern, the degree of delocalization of the unpaired electron across the molecule can be determined.
In the case of a halogenated benzofuroxan radical, the observed hyperfine constants indicated a significant delocalization of the unpaired electron throughout the heterocyclic system. rsc.org This delocalization is a key factor in the stability of the radical species. The analysis of the ESR spectra of related nitroaromatic radical anions has also been successfully used to determine proton and nitrogen hyperfine coupling constants, which generally show good agreement with theoretical calculations of π-electron spin densities. researchgate.net
Correlation between Electrochemical Properties and Electronic Characteristics of the Compound
A strong correlation exists between the electrochemical properties, particularly the reduction potential, and the electronic characteristics of 7-Nitrobenzo[c] researchgate.netnih.govacs.orgoxadiazole 1-oxide. The reduction potential is directly related to the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy facilitates the acceptance of an electron, resulting in a less negative reduction potential.
Theoretical studies using Density Functional Theory (DFT) have been employed to calculate the electronic properties of nitrobenzofurazan derivatives. These calculations provide insights into the LUMO energies, which can then be correlated with experimentally determined reduction potentials. nih.govacs.org For instance, a study on para-substituted nitrobenzofurazans demonstrated that the electrochemical energy gaps deduced from cyclic voltammetry measurements were in almost complete agreement with the energy band gaps estimated from UV-Vis spectroscopy and DFT computations. acs.org This highlights the predictive power of theoretical calculations in understanding the electrochemical behavior of these compounds.
The following table summarizes the relationship between the experimental electrochemical energy gap and the computed band gap energies for related nitrobenzofurazan compounds.
| Compound | Experimental Electrochemical Energy Gap (eV) | Computed Band Gap Energy (eV) |
|---|---|---|
| NBD-Cl | 3.34 | - |
| NBD-OCH3 | 3.00 | - |
| NBD-OC6H5 | 3.01 | - |
Data sourced from a study on para-substituted nitrobenzofurazans. acs.org The original source should be consulted for specific computed values.
This correlation allows for a rational understanding of how structural modifications, which alter the electronic properties of the molecule, will in turn affect its electrochemical behavior.
Computational Chemistry and Theoretical Modeling of 7 Nitrobenzo C 1 2 3 Oxadiazole1 Oxide
Quantum-Chemical Calculations (e.g., DFT, B3LYP, GIAO DFT)
Quantum-chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the molecular properties of 7-nitrobenzofuroxan. The B3LYP functional is commonly employed for its balance of accuracy and computational cost in studying such organic molecules. nih.gov
Geometry optimization is a primary step in computational analysis, where the molecule's lowest energy structure is determined. For benzofuroxan (B160326) derivatives, DFT calculations are used to predict bond lengths, bond angles, and dihedral angles. nih.gov These calculations confirm the planarity of the fused ring system, a characteristic feature of benzofuroxans. The nitro group is typically found to be nearly coplanar with the bicyclic core, which allows for maximum electronic conjugation.
Electronic structure analysis provides insights into the distribution of electrons within the molecule. The presence of the electron-withdrawing nitro group and the furoxan ring significantly influences the electronic properties. DFT studies on related nitroaromatic compounds show that the nitro group reduces the electron density on the benzene (B151609) ring. researchgate.net This electronic landscape is crucial for understanding the molecule's reactivity, particularly its susceptibility to nucleophilic attack.
| Property | Description | Typical Calculated Value |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -7.0 to -8.0 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -3.0 to -4.0 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 3.5 to 4.5 eV |
| Dipole Moment | Measure of the net molecular polarity. | 4.0 to 6.0 Debye |
Computational methods can accurately predict various spectroscopic parameters. The Gauge-Including Atomic Orbital (GIAO) method, often used with DFT, is effective for calculating NMR chemical shifts (¹H and ¹³C). These theoretical predictions are invaluable for assigning signals in experimental spectra, especially for complex structures. For instance, calculations on 4,6-dinitro-7-(thiazol-2-ylamino)benzo[c] nih.govresearchgate.netresearchgate.netoxadiazole 1-oxide, a related compound, were supported by experimental NMR data. mdpi.com
Time-Dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra (UV-Vis). mpg.de These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For nitrobenzofuroxan (B1678960) derivatives, TD-DFT can identify the electronic transitions responsible for their characteristic color, typically π→π* transitions within the conjugated system. lew.ro
Table 2: Comparison of Experimental and Theoretical Spectroscopic Data for a Benzofuroxan Derivative Note: This table illustrates the typical correlation between experimental and computationally predicted data, using a derivative as an example.
| Parameter | Experimental Value mdpi.com | Computational Method |
|---|---|---|
| ¹H NMR (ppm) | 8.84, 7.35, 7.11 | GIAO-DFT |
| ¹³C NMR (ppm) | 172.7, 149.0, 142.5, 140.1, 135.4, 127.1, 116.5, 116.2, 113.4 | GIAO-DFT |
| UV-Vis λmax (nm) | 495 | TD-DFT |
DFT is extensively used to model chemical reactions, providing insights into reaction mechanisms and kinetics. By calculating the energies of reactants, products, and transition states, researchers can determine activation energies and reaction enthalpies. This is particularly useful for studying the reactivity of benzofuroxans in nucleophilic aromatic substitution (SNAr) reactions.
For example, a computational study on the reaction of 7-chloro-4,6-dinitrobenzofuroxan with aminothiazoles analyzed different possible reaction pathways. nih.gov The calculations showed that attack at the exocyclic NH₂ group led to a more thermodynamically stable product compared to an attack at the endocyclic nitrogen. nih.gov Furthermore, the analysis of transition state barriers revealed the kinetically favored pathway. nih.gov Such studies are crucial for predicting reaction outcomes and designing synthetic routes.
Table 3: Example of Calculated Reaction Energetics for a Benzofuroxan Reaction Source: Based on data for a related reaction. nih.gov
| Reaction Pathway | Transition State Barrier (kcal/mol) | Thermodynamic Preference |
|---|---|---|
| Pathway 1 (Endocyclic N) | 13.2 | Less Favorable |
| Pathway 2 (Exocyclic NH₂) | 12.8 | More Favorable |
| Pathway 3 (C-5 Attack) | 18.3 | Kinetically Disadvantageous |
Molecular Dynamics Simulations and Conformational Analysis
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. nih.gov While quantum calculations are often limited to static, gas-phase models, MD simulations can model larger systems, including explicit solvent molecules, providing insights into conformational flexibility, solvation effects, and intermolecular interactions. mdpi.com
For a relatively rigid molecule like 7-nitrobenzofuroxan, MD simulations would be particularly useful for studying its interactions with other molecules, such as in a biological system or during the formation of crystals. nih.govrsc.org Simulations can reveal how the molecule orients itself with respect to neighboring molecules, how it interacts with solvent, and the stability of potential complexes. mdpi.com This information is vital for understanding its behavior in solution and in condensed phases.
Theoretical Studies on Electron Density Distribution and Radical Stability
The distribution of electron density is a key determinant of a molecule's chemical properties. Computational methods like Natural Bond Orbital (NBO) analysis and mapping of the Molecular Electrostatic Potential (MEP) are used to visualize and quantify this distribution. researchgate.net
NBO analysis can reveal charge delocalization and donor-acceptor interactions within the molecule. researchgate.net For 7-nitrobenzofuroxan, this would highlight the strong electron-withdrawing nature of the nitro and furoxan moieties. The MEP surface visually identifies electron-rich (negative potential) and electron-poor (positive potential) regions. The areas around the oxygen atoms of the nitro and furoxan groups would show negative potential, indicating sites susceptible to electrophilic attack, while the aromatic ring would exhibit positive potential, marking it as a site for nucleophilic attack.
These studies are also crucial for assessing radical stability. The benzofuroxan ring system is known to interact with biological thiols, a process that can involve radical intermediates. Theoretical calculations can determine the stability of a potential 7-nitrobenzofuroxan radical by analyzing spin density distribution, which indicates where the unpaired electron is most likely located.
Prediction and Characterization of Noncovalent Interactions (NCI) and Supramolecular Assemblies
Noncovalent interactions (NCI), such as hydrogen bonds, π-π stacking, and van der Waals forces, govern the assembly of molecules in the solid state and in solution. nih.govnih.gov Computational tools like NCI plot analysis and Hirshfeld surface analysis are used to identify and characterize these weak interactions. nih.govnih.gov
For 7-nitrobenzofuroxan, its planar aromatic structure and the presence of nitro and oxadiazole groups make it a candidate for forming ordered supramolecular assemblies through π-π stacking. nih.gov Hirshfeld surface analysis performed on a related nitro-substituted benzoselenadiazole revealed significant contributions from H···O, H···N, and π-π interactions in its crystal packing. nih.gov Similar interactions would be expected to play a crucial role in the solid-state structure of 7-nitrobenzofuroxan. NCI analysis can visualize these interactions in real space, distinguishing between stabilizing hydrogen bonds and destabilizing steric repulsion, providing a detailed picture of the forces that drive molecular self-assembly. nih.govrsc.org
Computational Approaches for Predicting Optical and Electronic Properties (e.g., Nonlinear Optical (NLO) Properties)
Information not available in the reviewed literature for this specific compound.
Applications and Advanced Research Directions of 7 Nitrobenzo C 1 2 3 Oxadiazole1 Oxide
Versatile Role as Building Blocks in Modern Organic Synthesis
7-Nitrobenzo[c] nih.govnih.govrsc.orgoxadiazole-1-oxide and its derivatives, particularly 4-chloro-7-nitrobenzo[c] nih.govnih.govrsc.orgoxadiazole (NBD-Cl), serve as highly valuable electrophilic precursors in a variety of synthetic transformations. rsc.org The electron-withdrawing nature of the nitro group and the benzofuroxan (B160326) ring system activates the aromatic core towards nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a cornerstone of its application as a building block, enabling the facile introduction of diverse functional groups and the construction of more complex molecular architectures. rsc.orgmdpi.com
A primary application of this reactivity is in the synthesis of fluorescent probes and labels. For instance, NBD-Cl readily reacts with primary and secondary amines to yield highly fluorescent amino-derivatives. mdpi.com This reaction is straightforward and often proceeds under mild conditions, making it a popular method for tagging biologically relevant molecules such as amino acids and peptides for analytical and imaging purposes. mdpi.comresearchgate.net
The versatility of 7-nitrobenzo[c] nih.govnih.govrsc.orgoxadiazole-1-oxide as a building block is further demonstrated in its reactions with thiol-containing nucleophiles. Through SNAr reactions with various mercapto-derivatives, a range of thioether compounds have been synthesized. rsc.orgmdpi.com These reactions typically proceed in the presence of a base to yield the corresponding thioethers in moderate to good yields. rsc.org The resulting molecules often exhibit interesting photophysical properties, which are discussed in more detail in the subsequent section.
Beyond simple substitution reactions, the oxadiazole ring system, in general, is known to participate in a broader range of organic transformations, including cycloaddition and cross-coupling reactions. nih.govresearchgate.net While specific examples involving 7-Nitrobenzo[c] nih.govnih.govrsc.orgoxadiazole-1-oxide in these reaction types are less commonly reported, the inherent reactivity of the oxadiazole core suggests potential for its use in more complex synthetic strategies. The development of such methodologies would further expand its utility as a versatile building block in modern organic synthesis.
Integration in Materials Science for Advanced Functional Materials
The unique photophysical and electronic properties of molecules derived from 7-Nitrobenzo[c] nih.govnih.govrsc.orgoxadiazole-1-oxide have led to their exploration in the field of materials science for the creation of advanced functional materials.
Design and Synthesis of Fluorescent Dyes and Chromophores
The most prominent application of 7-Nitrobenzo[c] nih.govnih.govrsc.orgoxadiazole-1-oxide in materials science is in the design and synthesis of fluorescent dyes and chromophores. The core structure, often referred to as the NBD (nitrobenzoxadiazole) moiety, is a well-established fluorophore. mdpi.com Derivatives of this compound are typically highly colored, appearing yellow in solution and red-brown in the solid state. rsc.org
The synthesis of these dyes is often achieved through the previously mentioned SNAr reactions, where the introduction of different substituents allows for the fine-tuning of their photophysical properties. For example, the reaction of 4-chloro-7-nitrobenzo[c] nih.govnih.govrsc.orgoxadiazole with various amines and thiols leads to a range of derivatives with distinct absorption and emission characteristics. rsc.org
The fluorescence of NBD derivatives is often sensitive to the polarity of their environment, a property known as solvatochromism. This makes them valuable as probes for studying the microenvironment of complex systems, such as biological membranes. The fluorescence quantum yield of these compounds can vary significantly depending on the solvent, with a general trend of decreasing quantum yield as the solvent polarity increases. rsc.org
| Compound | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) |
|---|---|---|---|---|
| 3b | Methanol | 407 | 530 | 0.0050 |
| 3b | Ethanol (B145695) | 407 | 530 | 0.0079 |
| 3e | Methanol | 411 | 530 | - |
| 3e | Ethanol | 416 | 530 | - |
Crystal Engineering and Exploration of Solid-State Properties
The arrangement of molecules in the solid state significantly influences the properties of a material. Crystal engineering, the rational design of crystalline solids, is therefore a crucial aspect of materials science. The study of the crystal structure of N-(furan-2-ylmethyl)-7-nitrobenzo[c] nih.govnih.govrsc.orgoxadiazol-4-amine, a derivative of the title compound, provides insights into the intermolecular interactions that govern its solid-state packing. nih.gov This compound crystallizes in the orthorombic space group Pca21, with two independent molecules in the asymmetric unit. The nitro groups in both molecules are nearly coplanar with the benzofuroxan ring system. nih.gov
The solid-state properties of these materials, particularly their fluorescence, can differ significantly from their solution-state behavior. For some thioether derivatives of 7-nitrobenzo[c] nih.govnih.govrsc.orgoxadiazole, fluorescence is observed in the solid state upon excitation, with emission maxima that can be influenced by the specific substituents. rsc.org Understanding the relationship between the crystal packing and the solid-state photophysical properties is essential for the design of materials with tailored optical characteristics for applications such as solid-state lighting and sensors.
Potential in Optoelectronic Applications
The electron-deficient nature of the 7-nitrobenzo[c] nih.govnih.govrsc.orgoxadiazole-1-oxide core makes it an attractive component for materials with applications in optoelectronics. Organic materials with well-defined electron-donating and electron-accepting moieties are crucial for devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The 1,3,4-oxadiazole (B1194373) moiety, a related heterocycle, is known to be a good electron transporter.
While specific studies on the charge transport properties of 7-Nitrobenzo[c] nih.govnih.govrsc.orgoxadiazole-1-oxide itself are not widely reported, the inherent electronic characteristics of the benzofuroxan system suggest its potential for use in such applications. The ability to tune the electronic properties through chemical modification further enhances its appeal. For instance, the introduction of various substituents can modulate the HOMO and LUMO energy levels of the molecule, which is a key factor in designing efficient charge-transporting materials. mdpi.com Further research into the charge transport properties and device performance of materials based on this scaffold is a promising avenue for future investigations.
Principles of Medicinal Chemistry Beyond Specific Biological Activity
The benzofuroxan scaffold, of which 7-Nitrobenzo[c] nih.govnih.govrsc.orgoxadiazole-1-oxide is a member, has been the subject of extensive research in medicinal chemistry. Beyond the pursuit of specific biological activities, studies have focused on elucidating the fundamental molecular mechanisms through which these compounds exert their effects.
Investigation of Molecular Mechanisms of Action (without clinical outcomes)
A key aspect of the medicinal chemistry of benzofuroxan derivatives is their ability to act as nitric oxide (NO) donors. nih.gov The N-oxide group in the furoxan ring can undergo bioreduction in a physiological environment, leading to the release of NO. nih.gov This process is often dependent on the presence of thiols. nih.gov The slow and sustained release of NO is considered an advantageous feature of benzofuroxan-based donors. nih.gov
The released nitric oxide is a crucial signaling molecule involved in numerous physiological processes. In the context of antimicrobial and antiparasitic activity, NO can exert cytotoxic effects through various mechanisms. These include the inhibition of mitochondrial respiration, disruption of iron-sulfur clusters in enzymes, and the S-nitrosylation of essential parasitic enzymes like cysteine proteinases. nih.gov For instance, it has been hypothesized that benzofuroxan derivatives may inhibit mitochondrial dehydrogenases in parasites. nih.gov
Furthermore, some benzofuroxan derivatives have been shown to induce DNA damage through single- and double-strand breaks, which can contribute to their cytotoxic effects. The ability of these compounds to generate reactive oxygen and nitrogen species within cells is another proposed mechanism of action. nih.gov
It is important to note that the specific mechanism of action can vary depending on the substitution pattern of the benzofuroxan ring. The electronic properties of the substituents can influence the ease of bioreduction and subsequent NO release, as well as other interactions with biological targets.
| Mechanism | Description | Reference |
|---|---|---|
| Nitric Oxide (NO) Release | Bioreduction of the N-oxide group, often thiol-dependent, leading to the release of NO. | nih.govnih.gov |
| Inhibition of Mitochondrial Dehydrogenases | Interference with the respiratory chain of parasites. | nih.gov |
| Inhibition of Parasitic Enzymes | S-nitrosylation of key enzymes such as cysteine proteinases. | nih.gov |
| Induction of DNA Damage | Causing single- and double-strand breaks in DNA. | |
| Generation of Reactive Oxygen/Nitrogen Species | Production of cytotoxic reactive species within cells. | nih.gov |
Concepts of Prodrug Design and Bioreduction for Selective Activation
The design of prodrugs that can be selectively activated in specific physiological environments represents a sophisticated strategy in medicinal chemistry. 7-Nitrobenzo[c] nih.govlew.rorsc.orgoxadiazole-1-oxide, also known as 7-nitrobenzofuroxan, and its derivatives are notable scaffolds in this field, particularly for targeting hypoxic conditions characteristic of solid tumors. nih.gov Benzofuroxans are recognized as a class of lipophilic, thiol-dependent nitric oxide (NO) donors. nih.gov The release of NO is a key aspect of their biological activity, as NO is a critical intracellular regulator of metabolism, and high levels can inhibit tumor growth. nih.gov
The core concept revolves around bioreduction. In oxygen-deficient (hypoxic) environments, the nitro group of the benzofuroxan moiety can be reduced by intracellular oxidoreductases. nih.gov This activation is typically inhibited by the presence of oxygen, which can re-oxidize the intermediate radical species in a "futile cycle," thus preventing the formation of the active cytotoxic agent in healthy, well-oxygenated tissues. nih.gov This oxygen-sensitive activation mechanism ensures that the drug's cytotoxic effects are localized to the hypoxic regions of tumors, which are often resistant to conventional therapies like radiotherapy. nih.govnih.gov
This bioreductive activation leads to the generation of reactive species, including nitric oxide (NO•), nitroxyl (B88944) (HNO), and the nitrosonium ion (NO+). nih.gov These molecules can induce apoptosis (programmed cell death) in cancer cells, making benzofuroxan derivatives promising candidates for the development of targeted antitumor agents. nih.govnih.gov Research has focused on creating hybrid compounds where the benzofuroxan moiety is linked to another pharmacophore to enhance biological activity or reduce toxicity. nih.govnih.gov For instance, benzofuroxans are considered NO-releasing prodrugs whose activity stems from the action on soluble guanylate cyclase (sGC), leading to the formation of the cGMP messenger molecule. nih.gov A significant advantage of benzofuroxans compared to other NO donors is the slow release of the NO molecule, which results in a longer duration of action. nih.gov
The general mechanism for many hypoxia-activated prodrugs, including nitro compounds, involves reduction by one-electron or two-electron oxidoreductases. nih.gov One-electron reductases create free radical intermediates that are readily oxidized back to the parent prodrug in the presence of oxygen, confining activation to hypoxic zones. nih.gov In contrast, two-electron reduction can be irreversible and may occur in both normal and tumor tissues. nih.gov The selective activation of 7-nitrobenzofuroxan-based prodrugs in hypoxic tumor cells exemplifies a targeted therapeutic approach designed to overcome drug resistance and minimize side effects. nih.govnih.gov
Development of Chemical Probes and Chemosensors for Molecular Recognition
A chemosensor is a molecule designed to interact with a specific analyte, resulting in a detectable change, often optical or electrochemical. uconn.edu The 7-nitrobenzo[c] nih.govlew.rorsc.orgoxadiazole moiety, often referred to as nitrobenzofurazan (NBD), is a valuable component in the design of such sensors due to its fluorescent properties. lew.roresearchgate.net Derivatives of this compound have been successfully employed as fluorogenic and fluorescent reagents. lew.ro
Molecular recognition is the principle underlying the function of these chemosensors, where the sensor molecule selectively binds to a target analyte through noncovalent interactions, causing a measurable signal change. nih.govmdpi.com For instance, a novel fluorescent probe, 4-N,N-di(2-hydroxyethyl)imino-7-nitrobenzo-2-oxa-1,3-diazole (HINBD), was synthesized from a 7-nitrobenzo-2-oxa-1,3-diazole skeleton. nih.gov This water-soluble probe emits strongly in the visible region and was found to have its fluorescence quenched by Vitamin B12. nih.gov The degree of fluorescence quenching was proportional to the concentration of Vitamin B12, establishing a method for its determination in pharmaceutical preparations with a detection limit of 8.3 × 10⁻⁸ mol/L. nih.gov
Another significant application is in the detection of heavy metal ions. A selective tripodal chemosensor, 1,1,1-tris[(7-nitrobenzofurazan-4-yl)-n-1-aza-5-oxahexanyl] propane (B168953) (TNFHP), was developed for the detection of Hg(II) ions. researchgate.netresearchgate.net This sensor exhibits a distinct chromogenic response to Hg(II), changing the solution color from yellow to dark orange, a change easily detectable by the naked eye. researchgate.netresearchgate.net This colorimetric method allows for the linear detection of Hg(II) concentrations up to 5.0 × 10⁻⁵ M, with a detection limit of 0.1 μM. researchgate.netresearchgate.net
The development of these sensors often involves a nucleophilic aromatic substitution (SNAr) reaction, where a nucleophile displaces a leaving group (like chlorine in 4-chloro-7-nitrobenzo[c] nih.govlew.rorsc.orgoxadiazole) on the benzofuroxan ring. lew.roresearchgate.net The resulting thioether or amino derivatives often exhibit useful absorption and emission spectra for sensing applications. lew.roresearchgate.net The fluorescence characteristics of these derivatives can be sensitive to the solvent's polarity, a factor that is considered during sensor design and application. lew.roresearchgate.net
Table 1: Examples of Chemosensors Based on 7-Nitrobenzo[c] nih.govlew.rorsc.orgoxadiazole-1-oxide
| Sensor Name | Target Analyte | Detection Method | Detection Limit | Reference |
|---|---|---|---|---|
| HINBD | Vitamin B12 | Fluorescence Quenching | 8.3 × 10⁻⁸ M | nih.gov |
Role as Ligands in Coordination Chemistry Relevant to Bioinorganic Systems
Oxadiazoles, the parent heterocyclic class to which benzofuroxans belong, are well-established ligands in coordination chemistry. mdpi.comresearchgate.net They can coordinate with metal ions, particularly transition metals, to form complexes with diverse structures and applications, from supramolecular assemblies to materials with interesting photoluminescent properties. mdpi.comnih.gov The coordination of metal ions to oxadiazole-based ligands can enhance the intrinsic properties of the organic molecule, leading to novel functionalities. researchgate.netdntb.gov.ua
While the broader class of 1,2,4- and 1,3,4-oxadiazoles are more commonly reported as ligands, the 1,2,5-oxadiazole (furazan) and its N-oxide derivative (furoxan) also participate in metal coordination. mdpi.comresearchgate.net In the context of 7-nitrobenzo[c] nih.govlew.rorsc.orgoxadiazole-1-oxide, the nitrogen and oxygen atoms of the heterocyclic ring, as well as the oxygen atoms of the nitro group and the N-oxide, can act as potential coordination sites for metal ions.
The field of bioinorganic supramolecular chemistry involves the self-assembly of metal ions and organic ligands to form discrete coordination complexes. nih.gov These complexes have garnered attention for a range of biological applications, including biosensing, therapy, and drug delivery. nih.gov The ability of 7-nitrobenzofuroxan derivatives to act as ligands allows for their incorporation into such metal-based supramolecular structures. For example, the design of boron-based benzo[c] nih.govlew.rorsc.orgoxadiazoles has been explored, creating hybrid molecules where the benzofuroxan scaffold is linked to a boronic acid pinacol (B44631) ester. mdpi.com These compounds are synthesized with the aim of developing potential hypoxia inhibitors, showcasing the integration of the benzofuroxan ligand into more complex, biologically relevant systems. mdpi.com
The coordination chemistry of these ligands is crucial for their function in bioinorganic systems. The geometry of the resulting metal complex, the stability of the metal-ligand bond, and the electronic properties of the entire assembly are key factors that determine its ultimate biological or sensory application. mdpi.com While specific studies focusing solely on 7-nitrobenzofuroxan as a ligand are emerging, the principles established for related oxadiazole and furoxan systems provide a strong foundation for predicting and developing its role in bioinorganic chemistry. nih.govmdpi.com
Environmental and Sustainable Chemistry Considerations in Nitro Group Transformations
Nitroaromatic compounds, including derivatives of 7-nitrobenzofuroxan, are significant in industrial chemistry but also pose environmental concerns due to their widespread use and potential toxicity. nih.gov Many nitroaromatic compounds are toxic, mutagenic, and suspected carcinogens, with several listed as priority pollutants by environmental agencies. nih.gov Their introduction into the environment is primarily through human activities, including the synthesis of dyes, pesticides, and explosives. nih.gov The nitro group, while providing functional diversity, also contributes to the recalcitrance of these compounds to biodegradation. nih.gov
From a sustainable chemistry perspective, the synthesis of benzofuroxans is an area of active research. Traditional methods often involve the thermal decomposition of nitrophenyl azides, which are generated from the reaction of chloronitrobenzenes with sodium azide (B81097). researchgate.net This pathway raises safety concerns due to the use of potentially explosive azide substrates. rsc.org Consequently, developing safer and more sustainable synthetic routes is a key goal. Alternative methods include the oxidative cyclization of 2-nitroanilines or N-hydroxy-2-nitroanilines, which avoid the use of azides. rsc.org Another approach involves using readily available and cheaper starting materials, such as fluorophenols, to synthesize substituted benzofuroxans, which can also circumvent difficult nitration steps of less reactive precursors. researchgate.net
The transformation of the nitro group is central to both the synthesis and the environmental fate of these compounds. Nitration, the primary method for introducing nitro groups, typically uses a mixture of sulfuric and nitric acids. nih.gov The environmental impact of these potent reagents and the potential for unwanted byproducts are important considerations for green chemistry.
Once released into the environment, the biodegradation of nitroaromatic compounds is a critical process. The position of the nitro group and the presence of other functional groups on the aromatic ring can influence the compound's mutagenicity and its susceptibility to microbial degradation. nih.gov Research into the biodegradation of nitroaromatics has expanded significantly, providing a foundation for practical applications in bioremediation to destroy these contaminants in soil and groundwater. cswab.org The effect of nitro-substitution on the biological activity and metabolism of aromatic compounds is complex; for instance, certain nitro-polycyclic aromatic hydrocarbons can induce hepatic phase II enzymes, which are involved in detoxification processes. nih.gov
Emerging Frontiers and Future Prospects in Benzofuroxan Chemistry
The chemistry of benzofuroxans, particularly 7-nitrobenzo[c] nih.govlew.rorsc.orgoxadiazole-1-oxide and its derivatives, continues to be a vibrant area of research with significant future prospects, especially in medicinal chemistry. These compounds are widely recognized for a diverse range of biological activities, including antimicrobial, anticancer, and antitrypanosomal effects. nih.govnih.govnih.gov
A major frontier is the continued development of hybrid molecules. nih.gov This strategy involves covalently linking the benzofuroxan scaffold to other known pharmacophores to create new chemical entities with potentially synergistic or enhanced biological activity, or improved pharmacological profiles. nih.govmdpi.com For example, novel hybrids containing both benzofuroxan and aminothiazole moieties have been synthesized and shown to be more active against certain tumor cell lines than the starting compounds, while also being less toxic to normal cells. nih.gov The mechanism of action for these hybrids is often associated with the induction of apoptosis via the mitochondrial pathway. nih.gov
The role of benzofuroxans as hypoxia-activated prodrugs remains a key area for future cancer therapy research. nih.govnih.gov Designing new derivatives with improved selectivity for tumor-specific reductases and better pharmacokinetic properties is an ongoing goal. nih.govmdpi.com This includes the synthesis of water-soluble salts of benzofuroxan derivatives to improve their applicability in biological systems. nih.gov
Beyond cancer, the potential of benzofuroxan derivatives is being explored for other diseases. For instance, they have been investigated as antitrypanosomal agents for treating Chagas disease, with structure-activity relationship studies guiding the design of more potent compounds. nih.govnih.gov The mechanism in these cases is thought to involve perturbation of the parasite's mitochondrial electron transport chain. nih.gov Furthermore, some derivatives have shown high activity against phytopathogenic fungi and antibiotic-resistant bacteria, opening avenues in agricultural and anti-infective research. nih.gov
The unique electronic properties of the benzofuroxan ring system also make it a valuable building block in materials science. researchgate.net Its use in chemosensors and molecular probes is likely to expand as new derivatives with tailored photophysical properties are synthesized. lew.ronih.gov The continued exploration of synthetic methodologies, particularly those that are safer and more sustainable, will be crucial for unlocking the full potential of this versatile heterocyclic system. rsc.orgresearchgate.net
Q & A
Q. What are the primary safety considerations when handling 7-nitrobenzo[c][1,2,5]oxadiazole 1-oxide in laboratory settings?
- Methodological Answer : Always use personal protective equipment (PPE), including nitrile gloves, chemical-resistant lab coats, and safety goggles. Work in a fume hood to avoid inhalation of dust or aerosols. Refer to Safety Data Sheets (SDS) for hazard classifications: acute oral toxicity (H302), skin irritation (H315), and eye irritation (H319) are documented risks . For spills, avoid dry sweeping; instead, use wet methods to minimize dust. Store the compound in a cool, dry place away from incompatible materials (e.g., strong oxidizers).
Q. What synthetic routes are commonly employed to prepare 7-nitrobenzo[c][1,2,5]oxadiazole 1-oxide?
- Methodological Answer : A nucleophilic aromatic substitution (SNAr) reaction is frequently used. For example, reacting 7-chloro-4,6-dinitrobenzofuroxan with amines (e.g., 2-aminothiazole) in polar aprotic solvents like DMF at 60–80°C yields derivatives of the parent compound. Reaction progress can be monitored via TLC, and purification typically involves recrystallization from isopropyl alcohol .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer : Use 1H/13C-NMR to confirm substituent positions and aromaticity. ESI-MS verifies molecular weight, while FT-IR identifies functional groups (e.g., nitro stretches at ~1520 cm⁻¹). UV-Vis spectroscopy can elucidate electronic transitions, particularly useful for studying nitroaromatic systems .
Q. How can researchers access reliable physicochemical data for this compound?
- Methodological Answer : Consult authoritative databases like the NIST Chemistry WebBook for validated spectral data. Cross-reference peer-reviewed journals for experimental parameters (e.g., melting points, solubility). Avoid non-peer-reviewed sources (e.g., commercial catalogs) unless verified through independent studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in SNAr reactions involving 7-nitrobenzo[c][1,2,5]oxadiazole 1-oxide derivatives?
- Methodological Answer : Perform a Design of Experiments (DoE) approach to test variables: solvent polarity (e.g., DMF vs. DMSO), temperature (40–100°C), and stoichiometry. Use HPLC to quantify side products and kinetic studies to identify rate-limiting steps. For example, increasing temperature to 80°C in DMF reduced reaction time from 24 h to 8 h in a derivative synthesis .
Q. What strategies resolve contradictions in reported toxicity profiles of nitroaromatic compounds?
- Methodological Answer : Conduct comparative toxicity assays (e.g., Ames test for mutagenicity, in vitro cytotoxicity on human cell lines) under standardized protocols. Analyze batch-specific impurities via LC-MS, as contaminants like nitroso byproducts may contribute to discrepancies in toxicity data .
Q. How can computational methods predict the reactivity of 7-nitrobenzo[c][1,2,5]oxadiazole 1-oxide in novel reactions?
- Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (FMOs). The LUMO energy of the nitro group indicates electrophilic reactivity, guiding predictions for SNAr or cycloaddition reactions. Validate predictions with experimental kinetics (e.g., Hammett plots) .
Q. What interdisciplinary approaches enhance the application of this compound in materials science?
- Methodological Answer : Collaborate with photophysics labs to study its fluorescence quenching properties for sensor development. Pair electrochemical studies (e.g., cyclic voltammetry) with DFT to correlate redox behavior with electronic structure. Recent work demonstrated its utility as a fluorogenic probe for thiol detection .
Q. How can researchers address challenges in spectral interpretation for structurally similar nitroaromatic compounds?
- Methodological Answer : Employ 2D-NMR techniques (e.g., NOESY, HSQC) to resolve overlapping signals in crowded aromatic regions. For mass spectrometry, use high-resolution instruments (HRMS) to distinguish isotopic patterns. Compare fragmentation pathways with literature data for nitrobenzofuroxan analogs .
Q. What experimental frameworks support the development of novel derivatives with reduced environmental persistence?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
